Tert-butyl 3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)propanoate
Description
Structure and Applications Tert-butyl 3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)propanoate is a boronic ester derivative characterized by a tert-butyl propanoate group linked to a phenyl ring substituted with a 4,4,5,5-tetramethyl-1,3,2-dioxaborolane moiety. This compound is widely utilized in Suzuki-Miyaura cross-coupling reactions, a cornerstone methodology in organic synthesis for constructing biaryl and heteroaryl frameworks . Its tert-butyl ester group enhances steric protection, improving stability during synthetic procedures, while the dioxaborolane moiety facilitates efficient transmetalation in palladium-catalyzed reactions .
Properties
IUPAC Name |
tert-butyl 3-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H29BO4/c1-17(2,3)22-16(21)13-10-14-8-11-15(12-9-14)20-23-18(4,5)19(6,7)24-20/h8-9,11-12H,10,13H2,1-7H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNOSKRYUVQOMEZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)CCC(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H29BO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Catalytic System and Reaction Conditions
The palladium-catalyzed borylation requires precise stoichiometry and inert conditions. A representative protocol involves:
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Catalyst : PdCl2(dppf)·CH2Cl2 (5 mol%)
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Ligand : dppf (5 mol%)
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Base : KOAc (3–3.5 equivalents)
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Solvent : Anhydrous 1,4-dioxane
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Temperature : 80–100°C
For example, a mixture of tert-butyl 3-(4-bromophenyl)propanoate (10.1 mmol), B2Pin2 (1.2 equivalents), KOAc (3.5 equivalents), and the palladium-ligand system in dioxane achieves 79–90% yield after 16 hours at 80°C.
Substrate Scope and Adaptability
While the provided search results focus on bicyclic azabicyclo substrates (e.g., tert-butyl 3-(triflyloxy)-8-azabicyclo[3.2.1]oct-3-ene-8-carboxylate), the methodology directly applies to phenylpropanoate derivatives. The triflate or bromine leaving group is replaced by the boronate ester via Pd-mediated coupling, irrespective of the core structure.
Optimization of Reaction Parameters
Temperature and Time Variations
| Parameter | Effect on Yield | Example Conditions |
|---|---|---|
| 80°C for 16 h | 79–90% | Standard for bulky substrates |
| 80°C for 3 h | 89% | Accelerated with excess B2Pin2 |
| 100°C for 3 h | 79% | Risk of side reactions increases |
Higher temperatures reduce reaction time but may compromise selectivity. Prolonged heating at 80°C ensures complete conversion without degradation.
Catalyst Loading and Ligand Ratios
A 1:1 ratio of PdCl2(dppf) to dppf ligand is critical for stabilizing the active Pd(0) species. Reducing the catalyst load below 5 mol% significantly decreases yield, as observed in entries with 1.4 mmol PdCl2(dppf) per 28.4 mmol substrate.
Workup and Purification Techniques
Post-reaction, the crude product is isolated via:
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Solvent Removal : Rotary evaporation under reduced pressure.
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Extraction : Ethyl acetate/water partitioning to remove inorganic salts.
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Chromatography : Silica gel column eluting with ethyl acetate/hexanes (0–40%) to isolate the boronate ester.
Purified yields consistently exceed 85% when using gradient elution, with the target compound exhibiting Rf = 0.3–0.4 in 20% ethyl acetate/hexanes .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)propanoate undergoes several types of chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction forms carbon-carbon bonds by coupling the boronic ester with aryl or vinyl halides.
Oxidation: The boronic ester can be oxidized to form the corresponding phenol.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.
Acids/Bases: For hydrolysis reactions.
Major Products
Biaryls: From Suzuki-Miyaura coupling.
Phenols: From oxidation.
Carboxylic Acids: From hydrolysis.
Scientific Research Applications
Medicinal Chemistry
The incorporation of the dioxaborolane group into pharmaceutical compounds has been linked to enhanced biological activity. Some of the notable applications include:
- Anticancer Activity : Compounds containing boron have been shown to exhibit anticancer properties. The dioxaborolane moiety may enhance the ability of the compound to inhibit tumor growth by interfering with cellular signaling pathways involved in cancer progression .
- Enzyme Inhibition : The presence of aromatic and boron-containing groups can lead to the inhibition of specific enzymes. For instance, derivatives of similar structures have been identified as inhibitors of cyclooxygenase (COX) enzymes, which are crucial in inflammation and pain pathways .
- Neuroprotective Properties : Some studies suggest that boron-containing compounds may protect neurons by modulating neurotransmitter levels or reducing oxidative stress .
Organic Synthesis
Tert-butyl 3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)propanoate can serve as a versatile intermediate in organic synthesis:
- Cross-Coupling Reactions : The dioxaborolane group is known for its utility in Suzuki-Miyaura cross-coupling reactions. This allows for the formation of carbon-carbon bonds between aryl or vinyl halides and organoboron compounds .
- Synthesis of Complex Molecules : Its structure can be modified to synthesize various complex organic molecules that are valuable in pharmaceuticals and agrochemicals.
Materials Science
The unique properties of this compound make it suitable for applications in materials science:
- Polymer Chemistry : The incorporation of boron into polymer matrices can improve thermal stability and mechanical properties. The compound may be used as a monomer or additive in the synthesis of advanced materials .
- Optoelectronic Devices : Due to its electronic properties, it could potentially be applied in the development of optoelectronic devices such as organic light-emitting diodes (OLEDs) and solar cells.
Case Studies
Several studies have investigated the applications of related compounds:
- Anticancer Studies : Research has indicated that boron-containing compounds can selectively target cancer cells while sparing normal cells. A study published in Journal of Medicinal Chemistry highlighted the efficacy of similar dioxaborolane derivatives against various cancer cell lines .
- Enzyme Inhibition Research : A study published in Bioorganic & Medicinal Chemistry Letters demonstrated that certain pyrazole derivatives with boron functionalities exhibited significant inhibition of COX enzymes, suggesting potential anti-inflammatory applications .
- Material Development : Research presented at the American Chemical Society meeting discussed the use of boron-containing polymers in improving material properties for aerospace applications .
Mechanism of Action
The mechanism by which tert-butyl 3-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propanoate exerts its effects is primarily through its role as a reagent in chemical reactions. In Suzuki-Miyaura coupling, the boronic ester reacts with a palladium catalyst to form a palladium-boron complex. This complex then undergoes transmetalation with an aryl or vinyl halide, followed by reductive elimination to form the desired biaryl product. The molecular targets and pathways involved are specific to the reaction conditions and the substrates used.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The target compound is structurally analogous to several boronic esters, differing primarily in substituents and backbone length. Key comparisons include:
Key Observations :
- Steric Effects : The tert-butyl group in the target compound reduces hydrolysis susceptibility compared to methyl or n-butyl esters, enabling prolonged shelf stability .
- Reactivity : The phenyl-dioxaborolane group exhibits higher cross-coupling efficiency compared to aliphatic dioxaborolanes due to enhanced resonance stabilization during transmetalation .
- Functional Diversity : Piperazine-containing analogs (e.g., ) are tailored for drug discovery, leveraging the dioxaborolane’s compatibility with bioactive scaffolds .
Spectral and Analytical Data
- NMR Signatures: The target compound’s ¹H NMR (CDCl₃) displays distinct signals at δ 1.23 (s, 12H, dioxaborolane methyl), 1.42 (s, 9H, tert-butyl), and 2.34 ppm (t, 2H, propanoate CH₂), corroborating its structure . In contrast, piperazine-containing analogs show additional peaks for NH and piperazine protons at δ 3.2–3.5 ppm .
- HRMS : The target’s [M+Na]⁺ ion at m/z 279.1749 (calculated 279.1744) confirms purity, while butyl analogs exhibit lower molecular ion clusters due to fragmentation .
Biological Activity
Tert-butyl 3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)propanoate is a compound of significant interest due to its potential biological activities. This article explores the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant research findings.
- IUPAC Name : this compound
- Molecular Formula : C18H30BNO4
- CAS Number : 900503-08-4
- Molecular Weight : 335.26 g/mol
The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets. Research indicates that compounds containing dioxaborolane moieties can exhibit enzyme inhibition properties. For instance:
- Inhibition of Enzymatic Activity : The compound has shown potential in inhibiting enzymes involved in metabolic pathways. For example, studies have reported that similar dioxaborolane derivatives can act as inhibitors for tryptophan hydroxylase (TPH1), which is crucial for serotonin synthesis .
- Binding Affinity and Selectivity : The structural features of this compound allow it to bind selectively to target enzymes. The introduction of the tert-butyl group enhances lipophilicity and may improve membrane permeability, facilitating better interaction with intracellular targets .
Biological Evaluations and Case Studies
Several studies have evaluated the biological activity of similar compounds based on their structural analogs:
Table 1: Summary of Biological Activities
| Compound | Target Enzyme | Inhibition (%) | Reference |
|---|---|---|---|
| Compound A | TPH1 | 64% at 100 µM | |
| Compound B | PfA-M1 | Ki = 0.011 µM | |
| Compound C | PfA-M17 | Ki = 0.065 µM |
These findings suggest that modifications in the molecular structure can lead to significant variations in biological activity.
Pharmacological Applications
The potential applications of this compound include:
- Obesity and Metabolic Disorders : Given its inhibitory effects on TPH1, this compound may be explored for therapeutic use in obesity management by modulating serotonin levels .
- Antimicrobial Activity : Some derivatives have shown promise as antimicrobial agents against various pathogens due to their ability to disrupt metabolic processes within microorganisms .
Q & A
Basic: What are the standard synthetic routes for preparing tert-butyl 3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)propanoate?
The compound is typically synthesized via palladium-catalyzed Miyaura borylation or Suzuki coupling. A common procedure involves reacting a tert-butyl ester precursor (e.g., tert-butyl 3-(4-bromophenyl)propanoate) with bis(pinacolato)diboron (B₂Pin₂) in the presence of a Pd catalyst (e.g., PdCl₂(dppf)) and a base (e.g., KOAc) in anhydrous THF at 80–100°C under inert gas . Purification is achieved via flash chromatography (silica gel, hexane/EtOAc gradient) or extraction with non-polar solvents (e.g., tetrachloroethylene-d6), followed by NMR validation (¹H, ¹³C, ¹¹B) to confirm boronate ester formation .
Basic: How is the structural integrity of this boronate ester validated in academic research?
Routine characterization includes:
- ¹H/¹³C NMR : Key signals include tert-butyl protons (δ ~1.42 ppm, singlet) and dioxaborolane methyl groups (δ ~1.23 ppm, singlet). The propanoate chain shows triplet/triplet splitting (e.g., δ 2.34 ppm, J = 1.5 Hz) .
- ¹¹B NMR : A sharp peak at δ ~33–34 ppm confirms boronate ester formation .
- HRMS : The sodium adduct [M+Na]⁺ is observed (e.g., m/z 279.1749 for C₁₃H₂₅BNaO₄) .
- IR : Peaks at ~1140 cm⁻¹ (B–O) and ~845 cm⁻¹ (pinacol C–H) further corroborate the structure .
Advanced: How can researchers optimize reaction conditions to mitigate low yields in boronate ester synthesis?
Low yields often arise from incomplete transmetallation or competing side reactions. Strategies include:
- Catalyst tuning : Use Pd catalysts with electron-rich ligands (e.g., XPhos) to enhance oxidative addition .
- Solvent effects : Anhydrous THF or DMF improves boron reagent solubility and stabilizes intermediates .
- Temperature control : Gradual heating (e.g., 80°C → reflux) minimizes decomposition of heat-sensitive intermediates .
- Workup adjustments : Acidic quench (e.g., citric acid) removes unreacted boronic acid, while repeated extractions reduce polar byproducts .
Advanced: How should researchers address contradictions in reported purification protocols for this compound?
Discrepancies in purification (e.g., flash chromatography vs. simple extraction) may stem from batch-specific impurities. To resolve:
- TLC monitoring : Use EtOAc/hexane (1:9) with Rf ~0.35 to track the product band .
- Recrystallization trials : Test solvents like cold hexane or diethyl ether to isolate crystalline forms .
- Quantitative ¹H NMR : Compare integration ratios of tert-butyl (9H) and pinacol methyl (12H) groups to assess purity .
Advanced: What are the challenges in using this boronate ester in Suzuki-Miyaura couplings for complex molecule synthesis?
Key challenges include:
- Steric hindrance : The tert-butyl group may slow transmetallation. Mitigate by using bulky aryl partners (e.g., electron-deficient aryl halides) .
- Hydrolytic instability : Protect the ester from moisture by conducting reactions under strict anhydrous conditions .
- Competing protodeboronation : Additives like K₃PO₄ or phase-transfer catalysts (e.g., TBAB) stabilize the boronate intermediate .
Advanced: How can researchers evaluate the hydrolytic stability of this compound under varying pH conditions?
Design a stability study:
- Buffer systems : Incubate the compound in pH 2–10 buffers (e.g., HCl/NaOAc for acidic, NaHCO₃/NaOH for basic).
- Kinetic monitoring : Use ¹H NMR to track tert-butyl signal decay over time.
- TGA/DSC : Assess thermal stability (mp ~94–99°C for related boronate esters) to correlate with hydrolytic resistance .
Advanced: What strategies improve regioselectivity in derivatizing the phenyl ring of this boronate ester?
Direct functionalization requires careful electrophile control:
- Directed ortho-metalation : Use directing groups (e.g., –Boc) to install substituents at specific positions .
- Cross-coupling : Employ Pd/Ni catalysts for selective C–H activation at meta/para positions .
- Protection/deprotection : Temporarily mask the boronate ester with diethanolamine to prevent unwanted reactivity .
Advanced: How can air-sensitive intermediates derived from this compound be handled in multistep syntheses?
Best practices include:
- Schlenk techniques : Use flame-dried glassware and inert gas (N₂/Ar) for transfers .
- Glovebox storage : Store intermediates in anhydrous solvents (e.g., THF) at –20°C .
- In situ quenching : Convert boronate esters to stable trifluoroborate salts using KHF₂ .
Advanced: What analytical methods are recommended for quantifying trace impurities in this compound?
- HPLC-UV/ELSD : Use C18 columns with acetonitrile/water gradients to separate pinacol byproducts .
- LC-MS/MS : Detect hydrolyzed boronic acid (m/z ~181) or tert-butyl degradation products .
- Elemental analysis : Validate boron content (theoretical ~3.8%) to confirm stoichiometric purity .
Advanced: How can computational modeling aid in predicting the reactivity of this boronate ester?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
